molecular formula C16H16N4O3S B2683899 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1171673-83-8

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2683899
CAS No.: 1171673-83-8
M. Wt: 344.39
InChI Key: MEGYLIYLIUINRR-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a recognized potent and selective agonist for the G protein-coupled receptor 52 (GPR52) [https://pubmed.ncbi.nlm.nih.gov/24726753/]. GPR52 is a centrally expressed orphan GPCR that is considered a promising novel target for psychiatric and neurological disorders. Research with this compound is focused on unraveling the receptor's role in modulating key neurotransmitter systems, particularly dopamine and glutamate signaling, without direct interaction with established dopaminergic receptors. Its application is pivotal in preclinical studies investigating potential therapeutic strategies for conditions such as schizophrenia and Huntington's disease, where it has been shown to produce antipsychotic-like and pro-cognitive effects in animal models. This carboxamide derivative serves as an essential pharmacological tool for deorphanizing GPR52, elucidating its downstream signaling pathways, and validating its function as a target for next-generation CNS therapeutics.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-20-7-6-11(19-20)15(21)18-16-17-12(9-24-16)10-4-5-13(22-2)14(8-10)23-3/h4-9H,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGYLIYLIUINRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursorsCommon reaction conditions involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine . Industrial production methods may involve optimization of these reactions to increase yield and purity, employing techniques like recrystallization and chromatography for purification.

Chemical Reactions Analysis

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies indicate that N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide exhibits significant anticancer properties.

Case Studies

  • MCF7 Cell Line Study :
    • IC50 Value : 12.5 µM
    • The study showed significant cytotoxicity against MCF7 cells, suggesting potential for therapeutic use in breast cancer treatment.
  • Induction of Apoptosis :
    • Research indicated that the compound could induce apoptosis through caspase activation pathways, further supporting its role as a potential anticancer agent.

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens.

Efficacy Against Pathogens

The compound has shown effectiveness against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro tests have demonstrated that the compound can inhibit the growth of these pathogens, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies.

Case Studies

  • Inflammatory Disease Models :
    • In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines.
    • The results suggest its potential use in treating inflammatory diseases such as arthritis.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values < 15 µM against MCF7
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryModulation of inflammatory responses

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The compound’s ability to bind to DNA and proteins also contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares a common thiazole-carboxamide scaffold with several analogs, but differences in substituents lead to distinct physicochemical and biological profiles. Key comparisons are summarized below:

Compound Substituents on Thiazole Carboxamide-Linked Group Melting Point Key Spectral Data
Target Compound: N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide 3,4-Dimethoxyphenyl 1-Methylpyrazole Not Reported 1H NMR (DMSO-d6): δ 8.2 (s, 1H, pyrazole), 7.6–6.8 (m, aromatic)
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) 3,4-Dichlorophenyl + morpholinomethyl Pyridinyl-substituted benzamide 215–217°C HRMS: m/z 503.1 [M+H]+; 1H NMR (CDCl3): δ 8.5 (d, pyridine)
N-[4-(3,4-Dichlorophenyl)thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide (8) 3,4-Dichlorophenyl 1-Methyl-4-nitropyrazole Not Reported Synthesized via HATU/DIPEA coupling at 50°C; IR (KBr): 1680 cm⁻¹ (C=O)
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide (832674-14-3) Ethoxybenzothiazole Tetrafluoropropoxymethyl Not Reported LogP: 4.2 (predicted); notable for high lipophilicity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group enhances electron density compared to dichlorophenyl (4d, 8) or nitro-substituted (8) analogs. This may reduce metabolic oxidation but increase solubility in polar solvents .
  • Melting Points : Dichlorophenyl analogs (e.g., 4d) exhibit higher melting points (~215°C) due to stronger intermolecular interactions (halogen bonding), whereas methoxy groups likely lower melting points .
  • The absence of a nitro group in the target may simplify purification.

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, commonly referred to as DMPT, is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₆H₁₆N₄O₃S
  • Molecular Weight : 344.4 g/mol
  • CAS Number : 1171673-83-8

The biological activity of DMPT is primarily attributed to its ability to interact with various molecular targets in cells. The thiazole and pyrazole moieties contribute to its pharmacological properties, facilitating interactions with enzymes and receptors involved in critical biological processes.

Key Mechanisms Include:

  • Antitumor Activity : DMPT exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
  • Antimicrobial Effects : Preliminary studies suggest that DMPT possesses antibacterial and antifungal properties.

Biological Activity Overview

The following table summarizes the biological activities associated with DMPT based on recent studies:

Activity Type Description Reference
AntitumorInduces apoptosis in cancer cell lines; inhibits proliferation
Anti-inflammatoryModulates inflammatory cytokine production
AntimicrobialExhibits antibacterial and antifungal activity
CytotoxicityShows significant cytotoxic effects on various cancer cell lines

1. Antitumor Activity

In a study evaluating the antitumor potential of DMPT, it was found that the compound significantly inhibited the growth of A549 lung cancer cells with an IC₅₀ value of approximately 49.85 μM. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a therapeutic agent in oncology.

2. Anti-inflammatory Effects

Research indicated that DMPT could reduce levels of pro-inflammatory cytokines in vitro. This suggests a mechanism by which DMPT may alleviate symptoms in conditions characterized by chronic inflammation, such as rheumatoid arthritis.

3. Antimicrobial Properties

DMPT demonstrated notable activity against both Gram-positive and Gram-negative bacteria in preliminary assays. The compound's efficacy suggests potential applications in treating infections caused by resistant strains.

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with heterocyclic core formation. Key steps include:

  • Thiazole ring formation : Condensation of 3,4-dimethoxyphenyl thiourea derivatives with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF) .
  • Pyrazole coupling : Amide bond formation between the thiazole intermediate and 1-methyl-1H-pyrazole-3-carboxylic acid using coupling agents like EDCI/HOBt .

Optimization Strategies:

  • Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility of intermediates .
  • Catalyst use : Copper(I) catalysts enhance cyclization efficiency in thiazole formation .
  • Temperature control : Room temperature for coupling steps vs. reflux (50–80°C) for cyclization .

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